Lipophilicity (clogP): Target Compound vs. 2-Phenylbenzimidazole, 2-(Phenylthio)benzimidazole, and 2-(Isobutylthio)benzimidazole
The calculated partition coefficient (clogP) of the title compound is 4.98, representing a significant increase in lipophilicity compared to the three closest commercially available analogs. The clogP exceeds that of 2-phenyl-1H-benzimidazole (clogP = 3.24) by +1.74 log units, that of 2-(phenylthio)-1H-benzimidazole (clogP = 3.71) by +1.27 log units, and that of 2-(isobutylthio)-1H-benzimidazole (clogP = 3.89) by +1.09 log units . In drug-discovery contexts, a higher logP is associated with enhanced passive membrane permeability, which can translate into greater cellular uptake and improved bioavailability for intracellular targets (e.g., mycobacteria, helminth mitochondria). However, the compound remains below the empirical RO5 threshold of logP ≤ 5, indicating it does not trade off drug-likeness for lipophilicity.
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 4.98 |
| Comparator Or Baseline | 2-Phenyl-1H-benzimidazole (clogP = 3.24); 2-(Phenylthio)-1H-benzimidazole (clogP = 3.71); 2-(Isobutylthio)-1H-benzimidazole (clogP = 3.89) |
| Quantified Difference | +1.74 (vs. 2-phenyl analog); +1.27 (vs. phenylthio analog); +1.09 (vs. isobutylthio analog) |
| Conditions | In silico prediction using consensus clogP algorithms (ChemSrc database); values are context-independent physicochemical properties. |
Why This Matters
Higher lipophilicity directly predicts superior passive diffusion across lipid bilayers, which is critical for intracellular pathogen targets and central nervous system penetration.
